molecular formula C7H9N3O B123916 4-Amino-benzamide oxime CAS No. 277319-62-7

4-Amino-benzamide oxime

Cat. No. B123916
M. Wt: 151.17 g/mol
InChI Key: CNFNMMJKXWOLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino Benzamidoxime is a synthetic intermediate useful for pharmaceutical synthesis .


Synthesis Analysis

The synthesis of benzamide derivatives, including 4-Amino-benzamide oxime, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate .


Molecular Structure Analysis

The molecular structure of 4-Amino-benzamide oxime is represented by the empirical formula C7H9N3O .


Chemical Reactions Analysis

The reaction for the synthesis of benzamide derivatives is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The Beckmann rearrangement is also a reaction employed to convert oximes to amides .

Scientific Research Applications

1. Cyclodehydrogenation Reactions

4-Amino-benzamide oxime demonstrates utility in cyclodehydrogenation reactions. The dehydrogenation of o-(tertiary amino)benzamide oximes by the mercury edta complex can yield tricyclic amino nitrones with a quinazoline 3-oxide moiety or lactams. The product formation is influenced by factors like the N substituent, amine ring size, and reaction conditions (Möhrle & Lessel, 1992).

2. Reactivation of Nerve Agent Inhibited Enzymes

Research has shown that certain non-oximes, including variants of 4-amino-2-(1-pyrrolidinylmethyl)-phenol, are effective in reactivating human acetylcholinesterase inhibited by nerve agents. These compounds offer a new class of reactivators, distinct from traditional oximes (de Koning et al., 2020).

3. Potential in Drug Chemistry

4-Amino-benzamide oxime derivatives, specifically N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, have been synthesized using 4-aminophenazone. These compounds exhibit potential biological applications and can bind nucleotide protein targets, indicating their significance in medicinal chemistry (Saeed et al., 2015).

4. Antidepressant Properties

A study on para-benzoquinone mono-oximes and their oxy-derivatives, including a 4-amino variant, revealed antidepressant activities. This indicates the potential of 4-amino-benzamide oxime derivatives in psychiatric medication research (de Sousa et al., 2006).

5. Oxidation Mechanisms and Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamide derivatives, including 4-amino variants, has been studied. Understanding these mechanisms is crucial for assessing the antioxidant activity of such compounds (Jovanović et al., 2020).

6. Anticonvulsant Activity

Various studies have investigated the anticonvulsant properties of 4-amino-benzamide derivatives. These compounds have shown promising results against seizures induced by electroshock, highlighting their potential in epilepsy treatment (Clark & Davenport, 1987); (Lambert et al., 1995).

7. Anti-Influenza Virus Agents

4-[(Quinolin-4-yl)amino]benzamide derivatives have been designed and synthesized as novel anti-influenza agents. These compounds, including a 4-amino variant, demonstrated significant activity against various influenza virus strains (Zhang et al., 2022).

Future Directions

Oximes have been studied for decades because of their significant roles as acetylcholinesterase reactivators. Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . The future of oximes, including 4-Amino-benzamide oxime, lies in further exploring these properties and developing new therapeutic applications .

properties

IUPAC Name

4-amino-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFNMMJKXWOLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-benzamide oxime

CAS RN

277319-62-7
Record name 4-Aminobenzamidoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=277319-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-hydroxybenzenecarboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.190.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-benzamide oxime
Reactant of Route 2
4-Amino-benzamide oxime
Reactant of Route 3
4-Amino-benzamide oxime
Reactant of Route 4
Reactant of Route 4
4-Amino-benzamide oxime
Reactant of Route 5
4-Amino-benzamide oxime
Reactant of Route 6
4-Amino-benzamide oxime

Citations

For This Compound
1
Citations
D Pally, V Bertagna, B Cagnon, M Alaaeddine… - Journal of …, 2018 - Elsevier
This study focuses on the covalent grafting of thin organic layers on a glassy carbon electrode by aryl diazonium salts containing functional groups capable of complexing Ni(II) ions. …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.